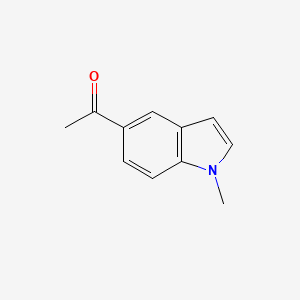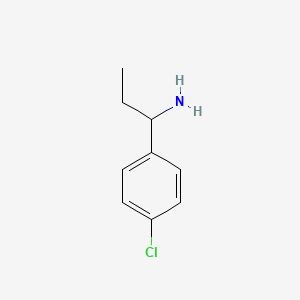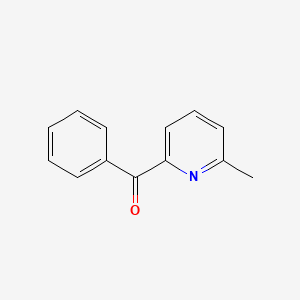
1-(1-Méthyl-1H-indol-5-yl)éthanone
Vue d'ensemble
Description
“1-(1-Methyl-1H-indol-5-yl)ethanone” is a chemical compound with the molecular formula C11H11NO . It is also known as “1-(1-METHYL-1H-INDOL-3-YL)-1-ETHANONE” in English . It is a derivative of indole, which is a heterocyclic compound that is important in many biological systems .
Molecular Structure Analysis
The molecular structure of “1-(1-Methyl-1H-indol-5-yl)ethanone” consists of an indole ring attached to an ethanone group . The indole ring contains a benzene ring fused to a pyrrole ring, and the ethanone group consists of a carbonyl group attached to a methyl group .Applications De Recherche Scientifique
Recherche Pharmaceutique
Les dérivés indoliques, y compris des composés comme « 1-(1-Méthyl-1H-indol-5-yl)éthanone », sont souvent étudiés pour leur potentiel en tant que composés biologiquement actifs dans la recherche pharmaceutique. Ils ont été étudiés pour le traitement de divers troubles et maladies, notamment le cancer et les infections microbiennes .
Synthèse Organique
Ces composés peuvent servir d'intermédiaires en synthèse organique, contribuant au développement de nouvelles entités chimiques. Leur réactivité permet la création de molécules complexes qui peuvent être utilisées pour un développement pharmaceutique ultérieur .
Recherche Anti-VIH
Les dérivés indoliques ont été étudiés pour leurs propriétés anti-VIH potentielles. Des études de docking moléculaire sont réalisées pour évaluer leur efficacité contre le VIH-1, ce qui est crucial pour le développement de nouveaux médicaments antiviraux .
Activité Antituberculeuse
Des recherches ont également été menées sur les composés à base d'indole pour leur activité antituberculeuse. Ces études sont essentielles pour trouver de nouveaux traitements contre Mycobacterium tuberculosis et Mycobacterium bovis .
Biologie Végétale
Les composés liés à l'indole jouent un rôle dans la biologie végétale en tant qu'hormones. Par exemple, l'acide indole-3-acétique est une hormone végétale impliquée dans divers processus de croissance. L'étude de ces dérivés peut conduire à une meilleure compréhension de la physiologie et du développement des plantes .
Recherche Chimique
Des composés comme « this compound » sont également utilisés en recherche chimique pour étudier leurs propriétés et leurs réactions. Cette recherche fondamentale peut conduire à diverses applications dans différents domaines de la chimie .
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include 1-(1-methyl-1h-indol-5-yl)ethanone, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction of 1-(1-Methyl-1H-indol-5-yl)ethanone with its targets could potentially lead to alterations in cellular signaling, gene expression, or enzymatic activity, depending on the specific target.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that 1-(1-Methyl-1H-indol-5-yl)ethanone affects multiple biochemical pathways. These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, cholinesterase activity, and more .
Result of Action
The molecular and cellular effects of 1-(1-Methyl-1H-indol-5-yl)ethanone’s action would depend on its specific targets and mode of action. Given the range of biological activities associated with indole derivatives , the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, decreased oxidative stress, inhibited microbial growth, reduced tubercular infection, regulated glucose metabolism, inhibited malarial infection, and altered cholinesterase activity .
Propriétés
IUPAC Name |
1-(1-methylindol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)9-3-4-11-10(7-9)5-6-12(11)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQNYKROVSVLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40485615 | |
| Record name | 1-(1-Methyl-1H-indol-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61640-20-8 | |
| Record name | 1-(1-Methyl-1H-indol-5-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)







![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)

![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)
